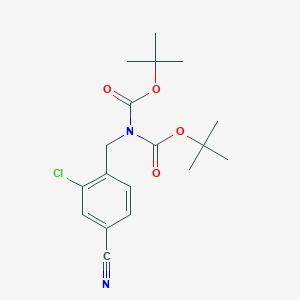
3-(Penta-1,4-diyn-3-ylidene)penta-1,4-diyne-1,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Penta-1,4-diyn-3-ylidene)penta-1,4-diyne-1,5-diamine is a unique organic compound characterized by its multiple triple bonds and a central amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Penta-1,4-diyn-3-ylidene)penta-1,4-diyne-1,5-diamine typically involves the coupling of appropriate precursors under controlled conditions. One common method involves the reaction of propargyl bromide with sodium acetylide to form the intermediate, which is then further reacted with an amine source to yield the final product. The reaction conditions often require the use of a solvent like tetrahydrofuran (THF) and a catalyst such as copper(I) chloride to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as flash distillation and gas-liquid chromatography (GLC) to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Penta-1,4-diyn-3-ylidene)penta-1,4-diyne-1,5-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products where the amine group is replaced by other functional groups .
Applications De Recherche Scientifique
3-(Penta-1,4-diyn-3-ylidene)penta-1,4-diyne-1,5-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Mécanisme D'action
The mechanism of action of 3-(Penta-1,4-diyn-3-ylidene)penta-1,4-diyne-1,5-diamine involves its interaction with molecular targets through its multiple triple bonds and amine group. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, thereby exerting its effects. The specific pathways involved depend on the context of its application, such as its role in biological systems or material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Pentadiyne: A structural isomer with similar triple bond characteristics but different reactivity.
Penta-1,3-diyne: Another isomer with a different arrangement of triple bonds.
1,4-Pentadien-3-one: A compound with a similar carbon backbone but different functional groups
Uniqueness
3-(Penta-1,4-diyn-3-ylidene)penta-1,4-diyne-1,5-diamine is unique due to its combination of multiple triple bonds and an amine group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
823813-96-3 |
|---|---|
Formule moléculaire |
C10H6N2 |
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
3-penta-1,4-diyn-3-ylidenepenta-1,4-diyne-1,5-diamine |
InChI |
InChI=1S/C10H6N2/c1-3-9(4-2)10(5-7-11)6-8-12/h1-2H,11-12H2 |
Clé InChI |
FHXMSADBVMPHME-UHFFFAOYSA-N |
SMILES canonique |
C#CC(=C(C#CN)C#CN)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[3-(1-Methylsilinan-1-yl)propyl]sulfanyl}-1H-indole](/img/structure/B14218907.png)

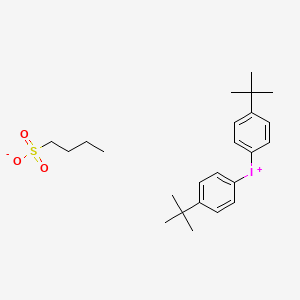

![Benzamide, 4-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14218935.png)

![N~1~-[(3-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14218942.png)
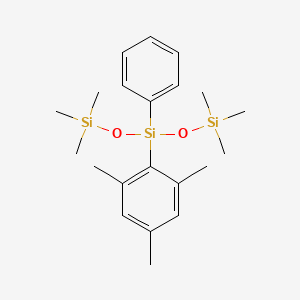
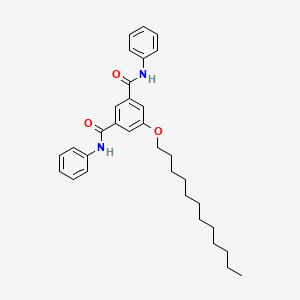

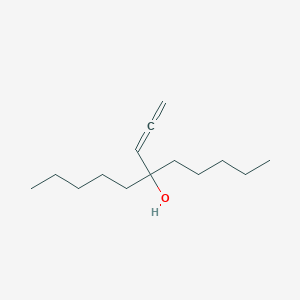
![Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate](/img/structure/B14218981.png)
